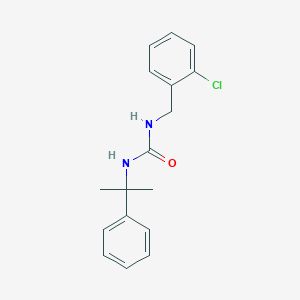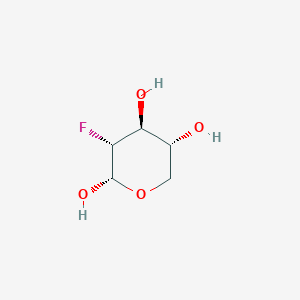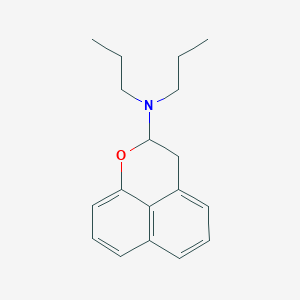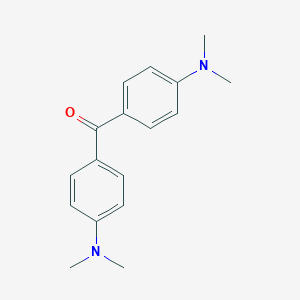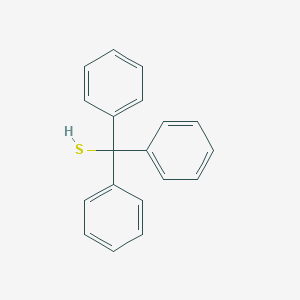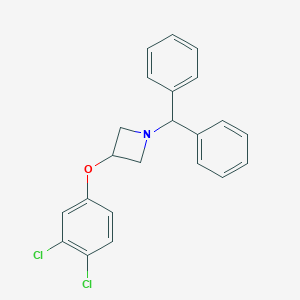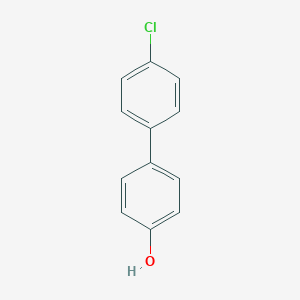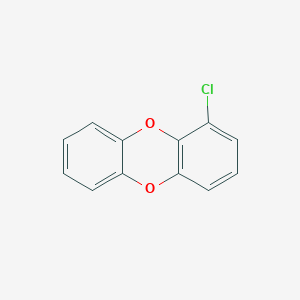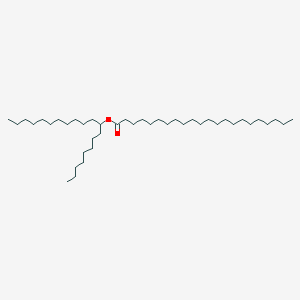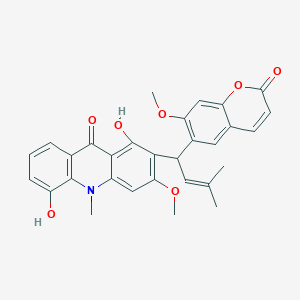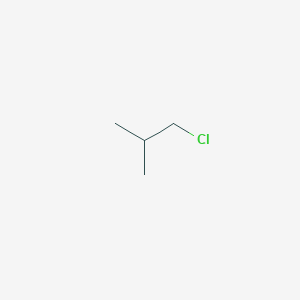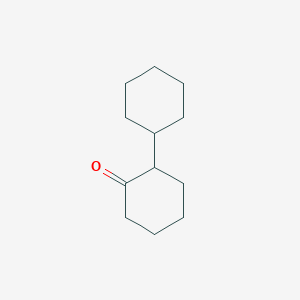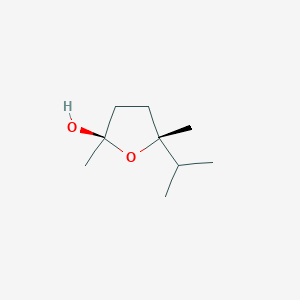
(2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol, also known as DMPA, is a cyclic ether compound used in various scientific research applications. It is a chiral molecule, meaning it has two mirror-image forms that are not superimposable. DMPA is commonly used as a chiral building block in organic synthesis, and its unique structure has led to numerous applications in the field of chemistry.
Mécanisme D'action
The mechanism of action for (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol is not fully understood, but it is believed to act as a chiral auxiliary in chemical reactions. In this role, it can help to control the stereochemistry of a reaction by selectively binding to one enantiomer over the other. Additionally, (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol may act as a Lewis acid, which can enhance the reactivity of certain substrates in chemical reactions.
Biochemical and Physiological Effects
(2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol has no known biochemical or physiological effects, as it is primarily used in chemical reactions and not as a drug or therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol in lab experiments is its high chiral selectivity, which can help to produce enantiomerically pure products. Additionally, (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol is relatively easy to synthesize and is readily available. However, one limitation of using (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol is its relatively low solubility in water, which can make it difficult to use in certain reactions or applications.
Orientations Futures
There are several potential future directions for research involving (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol. One area of interest is the development of new synthetic methods for producing (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol and related compounds. Additionally, there is potential for using (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol as a chiral auxiliary in new types of chemical reactions or as a chiral ligand in asymmetric catalysis. Finally, (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol may have applications in the development of new chiral materials or as a chiral solvent in chemical reactions.
Méthodes De Synthèse
(2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol can be synthesized through a variety of methods, including the reaction of 2,5-dimethyl-2,5-hexanediol with an acid catalyst, or the reaction of 2,5-dimethylfuran with propylene oxide. The most common method for synthesizing (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol involves the reaction of 2,5-dimethylfuran with propylene oxide in the presence of a Lewis acid catalyst, such as boron trifluoride.
Applications De Recherche Scientifique
(2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol has been used in a variety of scientific research applications, including as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and natural products. It has also been used as a chiral solvent in chemical reactions, as well as a chiral stationary phase in chromatography. Additionally, (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol has been used as a ligand in asymmetric catalysis, where it can selectively catalyze reactions between two enantiomers.
Propriétés
Numéro CAS |
132561-68-3 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
(2R,5R)-2,5-dimethyl-5-propan-2-yloxolan-2-ol |
InChI |
InChI=1S/C9H18O2/c1-7(2)8(3)5-6-9(4,10)11-8/h7,10H,5-6H2,1-4H3/t8-,9-/m1/s1 |
Clé InChI |
HOVKSJQSNQXLLJ-RKDXNWHRSA-N |
SMILES isomérique |
CC(C)[C@]1(CC[C@](O1)(C)O)C |
SMILES |
CC(C)C1(CCC(O1)(C)O)C |
SMILES canonique |
CC(C)C1(CCC(O1)(C)O)C |
Synonymes |
2-Furanol,tetrahydro-2,5-dimethyl-5-(1-methylethyl)-,(2R-trans)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




